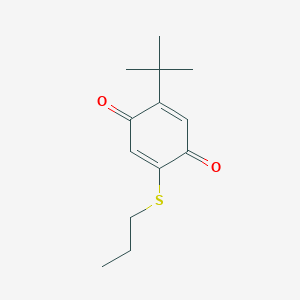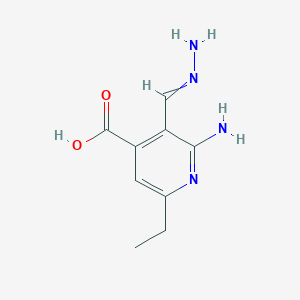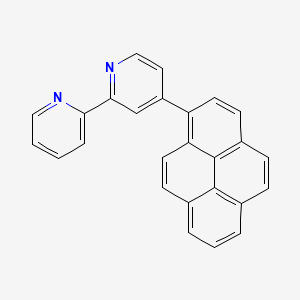![molecular formula C16H25BrO B12572315 1-Bromo-4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene CAS No. 220186-63-0](/img/structure/B12572315.png)
1-Bromo-4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene is an organic compound with the molecular formula C16H25BrO It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methyl groups, and an ethylhexyl ether group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene typically involves the bromination of 4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted in an inert solvent like dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The ethylhexyl ether group can be oxidized under strong oxidizing conditions.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 4-[(2-ethylhexyl)oxy]-2,5-dimethylphenol if hydroxide is the nucleophile.
Oxidation: Products may include carboxylic acids or aldehydes depending on the extent of oxidation.
Reduction: The major product would be 4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene.
Applications De Recherche Scientifique
1-Bromo-4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Pharmaceutical Research: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Chemical Biology: Used in studies involving the modification of biomolecules and the development of probes for biological systems.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In oxidation reactions, the ethylhexyl ether group undergoes oxidative cleavage, leading to the formation of aldehydes or carboxylic acids. The molecular targets and pathways involved would vary based on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-[(2-ethylhexyl)oxy]benzene: Lacks the two methyl groups on the benzene ring.
4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene: Lacks the bromine atom.
1-Bromo-4-[(2-ethylhexyl)oxy]-3,5-dimethylbenzene: The methyl groups are positioned differently on the benzene ring.
Uniqueness
1-Bromo-4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and the types of reactions it can undergo. The presence of both the bromine atom and the ethylhexyl ether group provides versatility in synthetic applications, making it a valuable compound in organic synthesis and material science.
Propriétés
Numéro CAS |
220186-63-0 |
|---|---|
Formule moléculaire |
C16H25BrO |
Poids moléculaire |
313.27 g/mol |
Nom IUPAC |
1-bromo-4-(2-ethylhexoxy)-2,5-dimethylbenzene |
InChI |
InChI=1S/C16H25BrO/c1-5-7-8-14(6-2)11-18-16-10-12(3)15(17)9-13(16)4/h9-10,14H,5-8,11H2,1-4H3 |
Clé InChI |
LIUQEEJQJYSVQY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC1=C(C=C(C(=C1)C)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl]propanoate](/img/structure/B12572248.png)
![6-[4-(4-Pentylcyclohexyl)phenoxy]hexan-1-ol](/img/structure/B12572255.png)
![Fluoro[tris(trifluoromethanesulfonyl)]methane](/img/structure/B12572256.png)
amino}-2-diazonioethen-1-olate](/img/structure/B12572258.png)

![8-Chloro-3-methyl-3,4-dihydro-1H-[1,3]oxazino[3,4-a]indol-1-one](/img/structure/B12572278.png)

![[2-(Methoxymethylidene)cyclohexyl]acetonitrile](/img/structure/B12572295.png)

![4-{2-[4-(Hexyloxy)phenyl]ethyl}piperidine](/img/structure/B12572309.png)

![[1-Amino-3-(methylsulfanyl)propyl]phosphonothioic O,O-acid](/img/structure/B12572328.png)

